1-Amino-4-hydroxyanthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Medicinal and Material Sciences

Anthraquinone derivatives represent a vast and significant class of compounds with a broad spectrum of applications. In the realm of medicinal science, they are recognized for their diverse biological activities. A notable example is their role as analogues of anthracycline anticancer drugs. researchgate.netnih.gov The planar aromatic structure of the anthraquinone core allows these molecules to intercalate with DNA, a mechanism that is often central to their cytotoxic effects against cancer cells. This has spurred extensive research into synthesizing and evaluating novel anthraquinone derivatives as potential chemotherapeutic agents.

In the field of material sciences, anthraquinones are highly valued as dyes and pigments. google.com Their extended conjugated system is responsible for their ability to absorb light in the visible region, resulting in vibrant colors. Consequently, they are used in the coloration of plastics, synthetic fibers, and as intermediates in the production of other dyes. google.comgoogleapis.com Furthermore, certain derivatives are utilized as fluorescent indicators in scientific research. medchemexpress.com The versatility of the anthraquinone scaffold allows for chemical modifications that can tune the color and other material properties, making them a cornerstone in the dye industry.

Historical Context of 1-Amino-4-hydroxyanthraquinone as a Key Intermediate and Research Target

Historically, this compound has been a valuable intermediate in the synthesis of other dyes. google.com Various methods for its preparation have been developed over the years, reflecting its industrial importance. One of the older, established methods involves the catalytic hydrogenation of 1-nitroanthraquinone (B1630840) in sulfuric acid. google.com Another common synthetic route is the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with amines. google.com These processes have been subject to refinement to improve yield and reduce the environmental impact, for instance, by avoiding the use of toxic catalysts like mercury which were used in the synthesis of related compounds. googleapis.com

The compound's role has evolved from being primarily a dye intermediate to becoming a significant research target in its own right. Its structural similarity to bioactive molecules has prompted deeper investigations into its own biological potential. This shift has led to detailed studies of its interactions with biological macromolecules and its effects on cellular processes, positioning it as a model compound for understanding the structure-activity relationships of anthraquinone derivatives.

Structural Features and Their Academic Relevance in Anthraquinone Chemistry

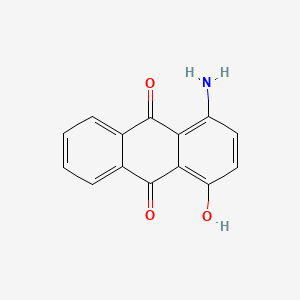

The academic relevance of this compound is intrinsically linked to its distinct structural features. The molecule consists of a tricyclic aromatic system, the anthraquinone core, with an electron-donating amino group and an electron-donating hydroxyl group at key positions. researchgate.netnih.gov This specific substitution pattern creates a molecule with a unique electronic and steric profile.

X-ray diffraction studies and computational analyses, such as Density Functional Theory (DFT), have been employed to elucidate its three-dimensional structure and electronic properties. researchgate.netnih.gov These studies have revealed the presence of intramolecular hydrogen bonds, which contribute to the planarity and stability of the molecule. The amino and hydroxyl groups are crucial for its interaction with biological targets, such as DNA, and for its properties as a dye. The ability of these functional groups to participate in hydrogen bonding and other non-covalent interactions is a key area of academic research, as it underpins the compound's mechanism of action in biological systems and its performance in material applications. researchgate.netacs.org

Detailed Research Findings

Recent research has focused on the potential of this compound as an anticancer agent. Studies have shown that it can interact with DNA and induce apoptosis (programmed cell death) in human breast adenocarcinoma cells. researchgate.netnih.gov The interaction with DNA is a critical aspect of its biological activity. Furthermore, metal complexes of this compound, such as a Cobalt(III) complex, have been synthesized and shown to exhibit apoptotic action against human breast cancer cells. acs.org

Below is an interactive data table summarizing key properties and identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C14H9NO3 | uni.luthermofisher.comcalpaclab.com |

| Molecular Weight | 239.23 g/mol | nih.govcalpaclab.comtcichemicals.com |

| CAS Number | 116-85-8 | thermofisher.comtcichemicals.comtcichemicals.com |

| Appearance | Dark brown to purple powder | thermofisher.com |

| IUPAC Name | 1-amino-4-hydroxyanthracene-9,10-dione | nih.govthermofisher.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-amino-4-hydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXYVFBSOOBBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059440 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Amino-4-hydroxy-9,10-anthracenedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-85-8 | |

| Record name | 1-Amino-4-hydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-HYDROXYANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FG1M8OP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Synthesis and Advanced Derivatization of 1 Amino 4 Hydroxyanthraquinone

Established Synthetic Pathways for the 1-Amino-4-hydroxyanthraquinone Core Structure

The primary and most well-documented route to synthesizing the this compound core involves the selective amination of 1,4-Dihydroxyanthraquinone, commonly known as Quinizarin (B34044). google.comwikipedia.org

Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)

The direct amination of Quinizarin is a cornerstone of industrial synthesis for this class of compounds. This process involves the reaction of Quinizarin with an amine, where one of the hydroxyl groups is replaced by an amino group. google.comcnzrchem.com The efficiency and selectivity of this reaction are highly dependent on the specific conditions employed, including the use of catalysts, solvents, and other reagents.

To facilitate the amination process, catalytic amounts of a reducing agent are often employed. google.com A common industrial practice involves reacting Quinizarin, sometimes in a mixture with its reduced form, 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin), with the desired amine. google.comgoogle.com The presence of the leuco-form is significant; it is believed to be a key intermediate in the reaction pathway.

A specific patented process describes the synthesis of this compound by treating 1,4-dihydroxyanthraquinone with ammonia (B1221849) in the presence of a base and a catalytic quantity of a reducing agent. google.com Suitable reducing agents for this process include alkali metal dithionites, alkali metal sulfites, hydroxyacetone, and thiourea (B124793) S,S-dioxide. google.com The ratio of leucoquinizarin to quinizarin can be controlled, with a preferred ratio of 1 to 4 being reported as effective. google.com

The reaction medium plays a critical role in the synthesis. Utilizing an aqueous medium is a well-established method for the amination of Quinizarin. google.com One of the advantages of using water as a solvent is the suppression of bis-adduct formation, where both hydroxyl groups are substituted, thereby increasing the yield of the desired mono-amino product. google.com

A specific process involves heating an aqueous mixture of 1,4-dihydroxyanthraquinone, ammonia, a base, and a catalytic reducing agent to a temperature between 60°C and 150°C at a pressure of 1 to 30 bar. google.com The amount of ammonia used is generally between 3 to 20 moles per mole of the quinizarin starting material. google.com While water is effective, other solvents like methyl and ethyl alcohols, or mixtures of alcohol and water, have also been successfully used as diluents. google.com These solvents are chosen for their miscibility with water and their low solvent power for the final product, which aids in its precipitation and recovery. google.com

Table 1: Optimized Reaction Conditions for Amination in Aqueous Media google.com

| Parameter | Value/Range |

| Starting Material | 1,4-Dihydroxyanthraquinone (Quinizarin) |

| Reagent | Ammonia (aqueous solution preferred) |

| Molar Ratio (Ammonia:Quinizarin) | 3:1 to 20:1 (5:1 to 12:1 preferred) |

| Catalyst | Reducing agent (e.g., alkali metal dithionite) |

| Medium | Aqueous, in the presence of a base |

| Temperature | 60°C to 150°C |

| Pressure | 1 to 30 bar |

A significant improvement in the synthesis of 1-amino-4-hydroxyanthraquinones involves the use of N-Methyl-2-pyrrolidone (NMP). google.comgoogle.com NMP can be used as the primary solvent or as a co-reagent in the reaction between 1,4-dihydroxyanthraquinone (or its mixture with leucoquinizarin) and various aliphatic or aromatic amines. google.comgoogle.com This process has been shown to produce the target compound with high brilliance and in good space-time yield, overcoming disadvantages of older methods. google.com The reaction can also be carried out in the presence of boric acid or other auxiliary acids like hydroxycarboxylic acids to further assist the condensation. google.com NMP has been identified as a particularly effective solvent for dissolving both the starting materials and the final aminoanthraquinone products in related syntheses. mdpi.com

Friedel-Crafts Reactions in the Preparation of Aminoanthraquinones

Friedel-Crafts reactions, which include acylation and alkylation, are fundamental processes in organic chemistry for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgbyjus.com These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

In the context of anthraquinone (B42736) chemistry, their application can be limited. The anthraquinone structure contains deactivating carbonyl groups, which generally make the benzene (B151609) rings less susceptible to electrophilic substitution reactions like Friedel-Crafts alkylation or acylation. colab.ws However, the presence of strong electron-donating groups, such as the hydroxyl (-OH) and amino (-NH₂) groups found in precursors to the target molecule, can activate the ring system sufficiently to allow for these reactions. colab.ws

The synthesis of the precursor Quinizarin itself can be accomplished via a pathway analogous to a Friedel-Crafts reaction. One industrial method involves the reaction of phthalic anhydride (B1165640) with 4-chlorophenol, followed by the hydrolysis of the chloride. wikipedia.orgcnzrchem.com A less efficient route reacts phthalic anhydride with hydroquinone. wikipedia.orgcnzrchem.com Although not a direct route to the final amino-substituted product, these initial syntheses of the anthraquinone core structure are based on the principles of Friedel-Crafts acylation. dnu.dp.ua

Strategies for Functionalization and Analog Synthesis

Beyond the synthesis of the core structure, significant research has been directed towards the functionalization of the anthraquinone scaffold to produce a wide array of analogs. These strategies often involve modern cross-coupling reactions.

One prominent method for creating derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction has been successfully used to synthesize 4-aryl-1-hydroxyanthraquinones. nih.gov In this approach, a halogenated anthraquinone, such as 1-hydroxy-4-iodo-9,10-anthraquinone, is reacted with various arylboronic acids in the presence of a palladium catalyst. nih.gov Optimization of these reaction conditions, for example by using a toluene-water solvent system or adding tetraalkylammonium salts, can lead to high yields of the desired C-C coupled products. nih.gov This strategy allows for the introduction of a wide range of substituted aryl groups at the 4-position, demonstrating a powerful method for generating diverse analogs of this compound.

Table 2: Suzuki-Miyaura Cross-Coupling for Synthesis of 4-Aryl-1-hydroxyanthraquinones nih.gov

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Yield |

| 1-hydroxy-4-iodo-9,10-anthraquinone | 3,4,5-trimethoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / Bu₄NBr | 85% |

| 1-hydroxy-4-iodo-9,10-anthraquinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 95% |

| 1-hydroxy-4-iodo-9,10-anthraquinone | o-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 84% |

| 1-hydroxy-4-iodo-9,10-anthraquinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 92% |

Further functionalization can be achieved through nucleophilic substitution reactions on appropriately substituted anthraquinone precursors. For instance, the amination of 2-aryloxy-1-acylamino-4-hydroxyanthraquinones with piperidine (B6355638) results in the substitution of the aryloxy group. colab.ws These varied synthetic strategies underscore the versatility of the anthraquinone scaffold in medicinal and materials chemistry.

Introduction of Halogen Substituents via Specific Reactions (e.g., Bromination)

The introduction of halogen atoms, particularly bromine, onto the this compound scaffold serves as a critical step for further functionalization. Bromination can be achieved through several methods, with the choice of reagents and conditions dictating the position and degree of substitution.

One established method involves the direct bromination of 1-aminoanthraquinone (B167232) in concentrated sulfuric acid (90-98%) to produce 1-amino-2,4-dibromoanthraquinone (B109406) as an intermediate. google.com This dibrominated compound can then undergo selective hydrolysis, where the bromine atom at the 4-position is replaced by a hydroxyl group. google.com This subsequent reaction is typically carried out in the presence of boric acid to yield the target compound, 1-amino-2-bromo-4-hydroxyanthraquinone. google.comnih.gov

A more selective process for introducing bromine at the 4-position of 1-aminoanthraquinone derivatives involves using a carboxylic acid solvent, such as a mixture of acetic and propionic acids, in the presence of hydrobromic acid. google.comgoogle.com This method has been shown to favor the formation of the 4-bromo isomer over the 2-bromo isomer. google.com For N-substituted derivatives, such as 1-methylaminoanthraquinone, bromination can be effectively carried out in pyridine (B92270) with elemental bromine to yield the corresponding 1-methylamino-4-bromoanthraquinone. orgsyn.org

Table 1: Example of a Bromination-Hydrolysis Synthesis Pathway google.com

| Step | Starting Material | Reagents | Key Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Bromination | 1-Aminoanthraquinone | Bromine, 93% Sulfuric Acid | 1-Amino-2,4-dibromoanthraquinone | Not specified |

Nucleophilic Substitution Reactions for Diverse Substituents

Halogenated amino-hydroxyanthraquinones are valuable precursors for synthesizing a diverse range of derivatives through nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by various nucleophiles, allowing for the introduction of new functional groups.

A key application is in the synthesis of dyes, where 1-amino-4-bromoanthraquinones are reacted with nucleophiles like amines to produce a spectrum of colored compounds. google.comgoogle.com A specific example is the nucleophilic photo-substitution of sodium 1-amino-4-bromoanthraquinone-2-sulfonate. capes.gov.br In this reaction, irradiation with light at 490 nm in the presence of an amine can lead to the displacement of the bromine atom by the amino group, a reaction that does not proceed in the dark. capes.gov.br The efficiency of this photo-amination is influenced by the polarity of the solvent. capes.gov.br While the principle of nucleophilic substitution is broadly applicable, the reactivity can be specific; for instance, aromatic amines have been observed not to react under these particular photochemical conditions. capes.gov.br

Synthesis of N-Substituted Amino-hydroxyanthraquinone Derivatives

The A³-coupling reaction is a powerful, three-component method for synthesizing propargylamines from an aldehyde, an alkyne, and an amine. mdpi.com In this context, this compound can act as the primary amine component. The reaction is most commonly catalyzed by copper(I) salts, such as copper(I) iodide (CuI) or copper(I) triflate (Cu(OTf)₂). mdpi.comresearchgate.net The process involves the in-situ formation of an imine from the amine and aldehyde, followed by the copper-catalyzed addition of the terminal alkyne to the imine, yielding the N-substituted propargylamine (B41283) derivative of the original aminoanthraquinone. mdpi.com This method provides a direct route to complex derivatives with potential applications as advanced intermediates. mdpi.comrsc.org

The efficiency and yield of the copper-catalyzed A³-coupling reaction are significantly influenced by the electronic and steric properties of the aldehyde and alkyne substrates. mdpi.comnih.gov Studies on related systems have elucidated several key trends that can be extrapolated to reactions involving this compound.

For reactions using an aromatic aldehyde, the position and nature of substituents on the aromatic ring are critical. mdpi.com Small substituents in the ortho or para positions tend to increase the reaction yield compared to an unsubstituted benzaldehyde, whereas substituents in the meta position can decrease the yield. mdpi.com Strongly electron-withdrawing groups, such as a nitro group, can lead to a significant drop in product yield. mdpi.com The choice of alkyne also plays a crucial role. The use of silyl-substituted alkynes, particularly trimethylsilylacetylene, often results in higher enantioselectivities in asymmetric versions of the reaction. nih.gov

Table 2: Substituent Effects on A³-Coupling Reactions

| Component | Substituent Type/Position | General Effect on Yield/Selectivity | Source |

|---|---|---|---|

| Aromatic Aldehyde | Small ortho or para substituent | Increased yield | mdpi.com |

| Aromatic Aldehyde | Meta substituent | Decreased yield | mdpi.com |

| Aromatic Aldehyde | Nitro group | Significant drop in yield | mdpi.com |

| Alkyne | Trimethylsilylacetylene | Highest enantioselectivities | nih.gov |

Other Hydroxyanthraquinone Derivatization Methods (e.g., Diels-Alder, Diazotization)

Beyond the previously mentioned methods, other classic and modern organic reactions can be employed to derivatize the hydroxyanthraquinone core.

Diels-Alder Reactions: The anthraquinone structure can function as a dienophile in [4+2] cycloaddition reactions. For example, 1,4-anthraquinone (B1204791) has been shown to react with various dienes like buta-1,3-diene and 2-methylbuta-1,3-diene to form tetracyclic adducts. rsc.org This approach allows for the construction of more complex, fused-ring systems onto the anthraquinone framework. While this method derivatizes the quinone ring, it represents a powerful strategy for building molecular complexity starting from a basic anthraquinone core. rsc.orgnih.gov

Diazotization Reactions: The primary amino group of this compound is readily converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using reagents like sodium nitrite (B80452) in a strong acid such as concentrated sulfuric or hydrochloric acid. arpgweb.comcore.ac.uk The resulting anthraquinone diazonium salt is a versatile intermediate. It can be used in coupling reactions with electron-rich species, such as pyridone derivatives or salicylaldehyde, to form highly colored monoazo-anthraquinone dyes. arpgweb.comcore.ac.uk Furthermore, the diazonium group can be replaced by a variety of other substituents through reactions like the Sandmeyer reaction to introduce halogens or through radical processes like the Meerwein reaction to form new carbon-carbon bonds. colab.ws

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups and bonding arrangements within 1-Amino-4-hydroxyanthraquinone. Experimental and computational studies have been conducted to assign the characteristic vibrational frequencies. nih.govtandfonline.com The IR spectra are often analyzed with the aid of computational methods like Density Functional Theory (DFT) and Vibrational Energy Distribution Analysis (VEDA) to provide a more detailed assignment of the observed bands. nih.govnih.gov

In the FTIR spectrum of this compound, the stretching vibration of the N-H bond appears around 3431 cm⁻¹, while the O-H bond stretching is observed near 3300 cm⁻¹. acs.org The presence of both free and hydrogen-bonded carbonyl groups leads to distinct peaks in the spectrum. These spectroscopic signatures are also critical in studying the compound's metal complexes, where shifts in these vibrational frequencies can confirm the coordination of the amino and hydroxyl groups to a metal center. acs.orgrsc.org For instance, in a Cobalt(III) complex, peaks attributed to free carbonyl and C=C stretching are found at 1625, 1586, and 1537 cm⁻¹. acs.org

Table 1: Selected FTIR Vibrational Frequencies for this compound and its Cobalt(III) Complex

| Vibrational Mode | This compound (cm⁻¹) | Co(III) Complex (cm⁻¹) | Reference |

| N-H Stretching | 3431 | - | acs.org |

| O-H Stretching | 3300 | - | acs.org |

| Free Carbonyl / C=C Stretching | - | 1625, 1586, 1537 | acs.org |

Note: The N-H and O-H stretching bands are altered upon deprotonation and complexation in the Co(III) complex.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Photoluminescence)

The electronic properties of this compound are extensively studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. nih.govacs.orgnih.gov The compound is known to be a fluorescent indicator and red dye. medchemexpress.commedchemexpress.com Its electronic spectra are often compared with theoretical results from Time-Dependent Density Functional Theory (TD-DFT) computations, which generally show good agreement. nih.gov In a 30% ethanol (B145695) solution, the UV-Vis spectrum of this compound shows a distinct absorption profile that is altered upon complexation with metal ions like copper. researchgate.net

The fluorescence properties are linked to its intramolecularly hydrogen-bonded structure. nih.gov Studies on similar molecules like 1-hydroxyanthraquinone (B86950) show that the unique properties of excited-state intramolecular proton transfer (ESIPT) are key to its fluorescence behavior. researchgate.net

A significant aspect of this compound's chemistry is its existence as an equilibrium mixture of tautomers and conformers. researchgate.netpleiades.online It is not strictly a 9,10-anthraquinone derivative but exhibits keto-enol and amino-imine tautomerism. researchgate.netpleiades.online Spectroscopic analysis reveals that samples of the compound can contain various forms, including:

4-amino-9-hydroxy-1,10-anthraquinone

9-amino-4-hydroxy-1,10-anthraquinone

9-amino-10-hydroxy-1,4-anthraquinone

9-hydroxy-1,10-anthraquinone-10-imine

The different isomeric compositions, which can vary depending on the synthesis or purification method, are responsible for the significant differences observed in the absorption spectra reported for this dye. researchgate.netpleiades.online This tautomerism is a critical factor in its chemical and photophysical properties.

Computational chemistry, particularly DFT, has been instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of this compound. nih.gov The energy gap between the HOMO and LUMO is fundamental to the molecule's electronic behavior and chemical reactivity. nih.gov

Analysis of the molecular orbitals shows that the HOMO is primarily composed of π-orbitals distributed across the ring system, while the LUMO has π* anti-bonding character. researchgate.net The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of an electron from the HOMO to the LUMO. libretexts.org These transitions are typically π → π* and n → π* transitions. libretexts.org Understanding these orbitals is crucial for explaining the molecule's interaction with biological macromolecules and its electrochemical properties. nih.govresearchgate.net

Table 2: Frontier Molecular Orbital Characteristics

| Molecular Orbital | Character | Role in Electronic Transitions | Reference |

| HOMO | π-orbital | Electron Donor | nih.govresearchgate.net |

| LUMO | π*-orbital | Electron Acceptor | nih.govresearchgate.net |

Mass Spectrometry for Structural Elucidation of this compound and its Complexes

Mass spectrometry is a key analytical technique for confirming the molecular weight and elucidating the structure of this compound and its derivatives. acs.orgnih.gov Using electrospray ionization (ESI) mass spectrometry in positive mode, the molecular ion peak can be identified, confirming the compound's molecular formula. nih.gov Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated to aid in identification. uni.lu

This technique is also invaluable for characterizing metal complexes. acs.orgnih.gov For example, while the molecular ion peak for a Co(III) complex with three ligands (CoQ₃) was not found, a clear signal at m/z = 689.46 was observed. acs.org This corresponds to a fragment resulting from the loss of a carbon-bound -NH₂ group from each of the three ligands, providing evidence for the complex's structure. acs.org Similarly, mass spectrometry has been used to characterize a 1:2 copper(II) complex. rsc.org

X-ray Diffraction Analysis for Solid-State Structures

To further validate structural findings, the geometric parameters obtained from X-ray diffraction are often compared with those from computationally optimized structures derived from methods like DFT. nih.govresearchgate.net Studies show that the optimized geometrical parameters calculated using computational methods are in reasonably good agreement with the experimental X-ray diffraction data. nih.govresearchgate.net This correspondence between experimental and theoretical results provides a high degree of confidence in both the solid-state structure and the computational models used to predict the molecule's properties in other environments. nih.gov

Identification and Characterization of Intra- and Intermolecular Hydrogen Bonding

The structure of this compound (1-AHAQ) features both a hydroxyl (-OH) group and an amino (-NH2) group, which are capable of forming significant hydrogen bonds. These interactions are crucial in determining the molecule's electrochemical properties, spectroscopic behavior, and biological interactions. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed.

Intramolecular Hydrogen Bonding: Two primary types of intramolecular hydrogen bonds are present in 1-AHAQ. These bonds create stable, six-membered ring structures.

One hydrogen bond forms between the hydrogen atom of the hydroxyl group at position 4 and the oxygen atom of the adjacent carbonyl group at position 9.

A second hydrogen bond occurs between one of the hydrogen atoms of the amino group at position 1 and the oxygen atom of the carbonyl group at position 10.

These intramolecular hydrogen bonds are a key feature of the anthraquinone (B42736) system and have been studied extensively. nih.gov Research using techniques like femtosecond stimulated Raman spectroscopy (FSRS) has shown that these hydrogen bonds can be weakened during photochemical processes such as intramolecular charge transfer (ICT). nih.gov The anharmonic coupling of high-frequency vibrational modes to the low-frequency modes of these hydrogen bonds is an area of active investigation. nih.gov

Intermolecular Hydrogen Bonding: In addition to the intramolecular forces, 1-AHAQ molecules interact with each other in the solid state through intermolecular hydrogen bonds. X-ray diffraction analysis has confirmed that a hydrogen bond exists between the amino group of one molecule and the hydroxyl group of a neighboring molecule. nih.gov This network of intermolecular interactions plays a significant role in the packing of the molecules in the crystal lattice.

The study of these hydrogen bonds involves a combination of spectroscopic methods and computational analysis. nih.gov Techniques such as UV-Vis, IR spectroscopy, and nuclear magnetic resonance (NMR) are used to probe the electronic and structural environment of the atoms involved in hydrogen bonding. nih.gov For instance, the vibrational modes of the carbonyl and amino groups are sensitive to their involvement in these bonds. nih.gov

| Interaction Type | Donor Group | Acceptor Group | Significance |

| Intramolecular | 1-Amino (-NH₂) | 9-Carbonyl (C=O) | Stabilizes molecular conformation |

| Intramolecular | 4-Hydroxy (-OH) | 10-Carbonyl (C=O) | Influences electrochemical potential |

| Intermolecular | 1-Amino (-NH₂) | 4-Hydroxy (-OH) of adjacent molecule | Governs crystal packing |

Powder X-ray Diffraction (PXRD) for Crystalline Compound Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and crystallite size of a powdered sample. For this compound, PXRD is essential for verifying the bulk material's crystal structure, which has been precisely determined by single-crystal X-ray diffraction. nih.gov

The single-crystal study of 1-AHAQ revealed that it crystallizes in a triclinic system with the space group P1. nih.gov This means the crystal lattice is described by three unequal axes with all angles between them being unequal to 90 degrees. The unit cell, which is the basic repeating unit of the crystal, contains two molecules of 1-AHAQ. nih.gov PXRD analysis of a bulk powder sample of 1-AHAQ would produce a characteristic diffraction pattern. This pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the different planes of atoms in the crystal lattice. By comparing the positions and intensities of these peaks to a pattern calculated from the known single-crystal structure, one can confirm the identity and purity of the crystalline phase.

The detailed crystallographic data obtained from single-crystal analysis provides the basis for interpreting PXRD patterns.

| Crystallographic Parameter | Value |

| Empirical Formula | C₁₄H₉NO₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.21 |

| b (Å) | 7.35 |

| c (Å) | 10.21 |

| α (°) | 95.21 |

| β (°) | 108.31 |

| γ (°) | 99.54 |

| Volume (ų) | 493.5 |

| Z (molecules/unit cell) | 2 |

Table data derived from single-crystal X-ray diffraction studies. nih.gov

Computational and Theoretical Investigations of 1 Amino 4 Hydroxyanthraquinone

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful tool for elucidating the fundamental properties of 1-amino-4-hydroxyanthraquinone. nih.govsioc-journal.cn

Geometry Optimization and Conformational Analysis

Theoretical calculations, specifically at the B3LYP/6-31G* level of DFT, indicate that this compound possesses a planar structure. sioc-journal.cn This planarity is a key feature, influencing its electronic and interactive properties. The optimized geometrical parameters obtained through these computational methods show good agreement with experimental data from X-ray diffraction analysis. nih.gov A significant aspect of its conformation is the presence of strong intramolecular hydrogen bonds. sioc-journal.cn These bonds play a crucial role in stabilizing the planar configuration of the molecule. sioc-journal.cn

Characterization of Frontier Molecular Orbitals (HOMO, LUMO) and Associated Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. irjweb.combiomedres.us For this compound, the HOMO and LUMO are key to its electronic behavior. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.combiomedres.us A smaller gap generally implies higher reactivity. biomedres.us In many anthraquinone (B42736) derivatives, the HOMO-LUMO analysis is instrumental in understanding the charge transfer that occurs within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Properties

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital, electron donor |

| LUMO | - | Lowest Unoccupied Molecular Orbital, electron acceptor |

| HOMO-LUMO Gap | - | Energy difference, indicator of chemical reactivity |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Prediction and Interpretation

Time-Dependent Density Functional Theory (TDDFT) is a reliable method for calculating and interpreting the electronic excitation spectra of molecules like this compound. nih.govresearchgate.netcore.ac.uk Studies have shown that the electronic spectra of this compound can be effectively studied using TDDFT computations, and the results show fair corroboration with experimental findings. nih.govacs.org The calculations reveal that the absorption bands in the visible region can be attributed to intramolecular charge-transfer transitions, specifically from the amino group to the carbonyl groups. researchgate.net The first singlet excited state of such anthraquinone derivatives is typically a result of a π→π* electron transition from the HOMO to the LUMO. sioc-journal.cn

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution and the interactions between orbitals within a molecule. nih.govnih.gov

Quantification of Hyperconjugative Interactions within Aromatic Systems

NBO analysis allows for the quantification of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. nih.govijcce.ac.ir In aromatic systems like this compound, these interactions play a significant role in molecular stability. nih.gov The stabilization energy E(2) associated with these delocalizations can be calculated to quantify the strength of these interactions. ijcce.ac.ir For instance, the interaction between a nitrogen lone pair (nN) and a vicinal antibonding orbital (σ*CH) can be a significant stabilizing factor. wisc.edu

Analysis of Electron Density Delocalization Pathways

The NBO method is also instrumental in analyzing the pathways of electron density delocalization. nih.gov This analysis helps in understanding the intramolecular charge transfer that is characteristic of many substituted anthraquinones. nih.gov By examining the interactions between donor and acceptor NBOs, the primary routes of electron density movement within the molecule can be identified. wisc.edu This is particularly important for understanding the electronic transitions observed in the UV-vis spectra. nih.govresearchgate.net NBO analysis has confirmed the presence of two types of hydrogen bonds in the this compound molecule, which significantly influence its structure and properties. nih.govacs.org

Perturbational Molecular Orbital (PMO) Theory Applications in Aromaticity Studies

Perturbational Molecular Orbital (PMO) theory serves as a powerful tool for understanding the electronic structure and stability of complex molecules by relating them to simpler, known fragments. This qualitative MO theory provides insights into molecular properties and reaction pathways, often explaining the results of more complex quantitative calculations. umd.edu A key application of PMO theory is in the study of aromaticity, a concept central to the stability and reactivity of cyclic, conjugated systems. researchgate.netmasterorganicchemistry.com

Aromaticity is governed by a set of rules, including the requirement for a cyclic, planar, and fully conjugated molecule that possesses [4n+2] π-electrons (Hückel's rule). masterorganicchemistry.com PMO theory has been utilized to develop a simple and general framework for understanding aromaticity that aligns well with evidence from more sophisticated Self-Consistent Field (SCF) MO calculations. researchgate.net This approach is not only useful for explaining the inherent stability of aromatic compounds but also for interpreting thermal and photochemical electrocyclic reactions, which tend to proceed through aromatic transition states. researchgate.net

Computational Modeling of Molecular Interactions with Biological Macromolecules (e.g., DNA)

Computational modeling is an indispensable tool for elucidating the mechanisms by which molecules like this compound (1-AHAQ) interact with biological targets such as DNA. nih.gov As an analogue of anthracycline anticancer drugs, understanding its binding mode and the resulting biological consequences is of significant interest. nih.govsemanticscholar.org

Research has employed a combination of experimental techniques and computational methods, primarily Density Functional Theory (DFT), to investigate these interactions. nih.govacs.org DFT calculations are used to optimize the molecular geometry of 1-AHAQ and to analyze its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity and interaction potential. acs.org

Studies focusing on the interaction between 1-AHAQ and calf thymus DNA (ct-DNA) have revealed specific binding characteristics. nih.gov Molecular docking simulations, a key computational technique, are used to predict the preferred binding mode and affinity of the molecule to the DNA double helix. These models often suggest an intercalative mode of binding, where the planar anthraquinone core inserts itself between the base pairs of the DNA. nih.govsemanticscholar.orgnih.gov This mode of interaction is a common feature for many anthraquinone-based antitumor agents. semanticscholar.orgnih.gov

The binding is further stabilized by specific interactions between the substituents on the anthraquinone ring and the functional groups of the DNA. For 1-AHAQ, computational analyses like Natural Bond Orbital (NBO) analysis have highlighted the role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecule itself and the DNA-ligand complex. nih.gov The amino and hydroxyl groups of 1-AHAQ are critical in forming these hydrogen bonds with the phosphate (B84403) backbone or the bases of the DNA.

The insights gained from these computational models are often corroborated with experimental data from spectroscopic methods. For instance, changes in UV-Vis and fluorescence spectra upon addition of DNA can confirm the binding interaction, while thermal denaturation experiments (measuring the change in melting temperature, ΔTm) provide quantitative data on the stabilization of the DNA duplex by the intercalating agent. nih.govnih.gov

| Computational Method | Application in 1-AHAQ Research | Reference |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of electronic properties (HOMO, LUMO), and analysis of spectroscopic data. | nih.gov, acs.org |

| Molecular Docking | Prediction of binding mode (e.g., intercalation) and affinity of 1-AHAQ with DNA. | nih.gov, nih.gov |

| Natural Bond Orbital (NBO) Analysis | Identification and characterization of intramolecular and intermolecular hydrogen bonds stabilizing the compound and its complex with DNA. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Study and interpretation of electronic absorption spectra (UV-Vis) to support experimental findings. | nih.gov |

| Finding | Implication | Supporting Methods | Reference |

| Intercalative Binding Mode | The planar aromatic core of 1-AHAQ inserts between DNA base pairs, a mechanism shared with established anthracycline drugs. | Molecular Docking, Spectroscopic Analysis | nih.gov, semanticscholar.org |

| Hydrogen Bonding | The amino and hydroxyl groups form hydrogen bonds with DNA, contributing to the stability of the complex. | NBO Analysis, Molecular Docking | nih.gov |

| DNA Duplex Stabilization | The binding of the molecule increases the thermal stability of the DNA double helix. | DNA Thermal Denaturation (Experimental), Corroborated by Modeling | nih.gov |

| Structure-Activity Relationship | Computational studies help evaluate how modifications to the anthraquinone structure affect DNA binding and biological activity. | DFT, Molecular Docking | nih.gov, nih.gov |

Chemical Reactivity, Redox Behavior, and Complexation Chemistry

Tautomerism and Isomeric Equilibria in Solution

1-Amino-4-hydroxyanthraquinone does not exist as a single, static structure in solution. Instead, it is characterized by a dynamic equilibrium involving multiple tautomers. This phenomenon is critical to understanding its chemical and spectral properties. Research indicates that the compound often referred to as 1-amino-4-hydroxy-9,10-anthraquinone is, in fact, not a simple 9,10-anthraquinone derivative but an equilibrium mixture of several tautomeric and conformational isomers. researchgate.netpleiades.online This dissimilarity in isomeric composition, which can be influenced by preparation and purification methods, accounts for significant variations observed in its absorption spectra. researchgate.netpleiades.online

Keto-enol tautomerism describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). orgoreview.commasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. orgoreview.com

In the case of this compound, it participates in a complex keto-enol tautomerism. The molecule exists as an equilibrium mixture that includes various tautomers such as 4-amino-9-hydroxy-1,10-anthraquinone and 9-amino-4-hydroxy-1,10-anthraquinone. researchgate.netpleiades.online The presence of these different tautomeric forms in rapid equilibrium is a key factor influencing the molecule's electronic absorption spectrum. acs.org The stabilization of certain enol forms can be enhanced by factors like intramolecular hydrogen bonding and conjugation, which are significant in dicarbonyl compounds. orgoreview.comlibretexts.org

Alongside keto-enol tautomerism, this compound also exhibits amino-imine tautomerism. researchgate.netpleiades.online This involves the migration of a proton between a nitrogen atom and an adjacent carbon, leading to an equilibrium between an amino form (-NH2) and an imine form (=NH). This type of tautomerism is a constitutional isomerism, meaning the tautomers have different connectivity and distinct chemical properties. youtube.com

Studies have established that this compound is characterized by both keto-enol and amino-imine tautomerism. researchgate.netpleiades.online This results in a complex mixture of isomers in solution. The equilibrium includes not only the keto and enol forms but also imine structures, such as 9-hydroxy-1,10-anthraquinone 10-imine, and their various conformers. researchgate.netpleiades.online

Table 1: Identified Tautomers and Conformers of this compound in Equilibrium

| Tautomer/Conformer | Structural Class | Source |

|---|---|---|

| 4-Amino-9-hydroxy-1,10-anthraquinone | Keto-Enol Tautomer | researchgate.netpleiades.online |

| 9-Amino-4-hydroxy-1,10-anthraquinone | Keto-Enol Tautomer | researchgate.netpleiades.online |

| 9-Amino-10-hydroxy-1,4-anthraquinone | Keto-Enol Tautomer | researchgate.netpleiades.online |

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound is central to its function in various applications, from biological interactions to catalysis. Its redox properties are typically investigated using techniques like cyclic voltammetry.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of chemical species. nih.gov Studies on this compound and its metal complexes have been conducted in both aqueous and non-aqueous solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), to characterize its electrochemical behavior. acs.orgrsc.orgnih.govresearchgate.net

In aqueous media, the reduction of this compound can involve kinetic effects at the electrode surface. rsc.org In non-aqueous media like anhydrous DMSO and DMF, the compound also displays distinct redox behavior. acs.orgnih.gov The electrochemical properties are significantly modified when the molecule binds to metal ions, such as Co(III) or Cu(II), to form complexes. acs.orgrsc.orgnih.gov These changes provide insight into the structure and stability of the resulting metallo-anthraquinone complexes.

Table 2: Summary of Cyclic Voltammetry Studies on this compound (AHAQ) and its Complexes

| Compound | Medium | Supporting Electrolyte | Key Findings | Source(s) |

|---|---|---|---|---|

| AHAQ-Cu(II) Complex | Aqueous & Non-aqueous | Not specified | Reduction in aqueous media involves a kinetic effect; electrochemical properties are significantly modified compared to free AHAQ. | rsc.org |

| AHAQ-Co(III) Complex | Anhydrous DMSO, Anhydrous DMF | Tetrabutylammonium bromide (TBAB) | Reduction mechanism established; reduced anions are stabilized by the metal environment, delaying the reduction process. | acs.orgnih.gov |

The reduction of anthraquinones typically proceeds through the formation of radical anions (semiquinones) and dianions. For this compound, the one-electron reduction leads to the formation of a semiquinone-type anion radical. rsc.org

A crucial factor in the redox chemistry of α-hydroxyanthraquinones is the role of internal hydrogen bonding. The presence of hydroxyl groups at the α-positions (1, 4, 5, and 8) markedly raises the reduction potentials. nih.gov This intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen contributes significantly to the stabilization of the semiquinone radical. This stabilization is likely due to increased electron delocalization as the hydrogen is shared between the two neighboring oxygen atoms. nih.gov In metal complexes, such as those with Co(III), the different reduced anionic species of this compound are further stabilized within the metal's coordination sphere, causing a delay in the reduction process. acs.orgnih.gov

The unique redox properties of anthraquinones make them suitable for electrocatalysis. A notable application for amino-anthraquinones is the electrosynthesis of hydrogen peroxide (H₂O₂). rsc.org This process is a desirable alternative to traditional methods as it avoids the transportation and storage of concentrated H₂O₂. rsc.org

Research has shown that anthraquinone (B42736) molecules can serve as effective metal-free electrocatalysts to accelerate H₂O₂ production. The mechanism involves electrochemical hydrogenation and subsequent chemical dehydrogenation on the anthraquinone molecule. rsc.org Specifically, gas diffusion electrodes derived from amino-anthraquinones have demonstrated high performance and long-term durability for H₂O₂ electrosynthesis across various pH levels. The strong electron-donating properties of the amino group are credited with this enhanced catalytic activity, achieving an H₂O₂ productivity of 0.25 mg cm⁻² min⁻¹ at a current density of 30 mA cm⁻². rsc.org This catalytic system has also been successfully applied to advanced oxidation processes for degrading phenolic compounds in wastewater. rsc.org

Metal Complexation Chemistry of this compound

The ability of this compound to form complexes with metal ions is a significant area of study, particularly concerning its interactions with transition metals. This complexation fundamentally alters the electronic and structural properties of the parent molecule, influencing its reactivity and potential applications.

Synthesis and Comprehensive Characterization of Transition Metal Complexes (e.g., Co(III) Complexes)

The synthesis of transition metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt. A notable example is the synthesis of a Cobalt(III) complex, CoQ₃, where 'Q' represents the 1-amino-4-hydroxy-9,10-anthraquinone ligand. This complex is prepared by reacting 1-amino-4-hydroxy-9,10-anthraquinone (QH) with a cobalt salt, such as CoCl₂·6H₂O, in a methanolic solution. nih.govacs.org The resulting complex has a molecular formula of CoQ₃. nih.govacs.org

Similarly, a Copper(II) complex with the molecular formula CuQ₂ has been synthesized. rsc.org The formation of these complexes is confirmed through a variety of characterization techniques.

Comprehensive characterization of these metal complexes is crucial to understanding their structure and properties. Due to challenges in obtaining single crystals suitable for X-ray diffraction, computational methods like Density Functional Theory (DFT) are often employed to determine the optimized molecular structure. nih.govacs.orgrsc.org For instance, in the CoQ₃ complex, the energy-optimized structure was determined using computational methods and validated by spectroscopic evidence. nih.govacs.org In the case of the CuQ₂ complex, DFT calculations revealed a tilt between the two planar anthraquinone rings. rsc.org

Other analytical methods used for characterization include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand. nih.govacs.orgrsc.org

Spectroscopic Techniques: FTIR, UV-vis, NMR, and fluorescence spectroscopy are used to probe the coordination environment and electronic structure of the complexes. nih.govacs.orgrsc.org

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern of the complex. nih.govacs.orgrsc.org

Magnetic Susceptibility and ESR Spectra: These are particularly useful for characterizing paramagnetic complexes like Cu(II) complexes. rsc.org

Influence of Metal Coordination on Spectroscopic and Electrochemical Properties of the Ligand

The coordination of a metal ion to the this compound ligand significantly modifies its spectroscopic and electrochemical behavior. nih.govacs.orgrsc.org

Spectroscopic Properties: Changes in the UV-Vis absorption spectra upon complexation provide evidence of metal-ligand interaction. The formation of metal complexes can lead to shifts in the absorption bands of the ligand, indicating a change in the electronic transitions within the molecule. For instance, the complexation of a related anthraquinone derivative with Cu(I) ions in ethanol (B145695) resulted in a decrease in absorbance at 450 nm and an increase at 550 nm. mdpi.com The solvent can also play a crucial role; in some cases, changes in the UV-Vis spectra are observed in one solvent but not another, suggesting different coordination modes. mdpi.com

Electrochemical Properties: The redox behavior of this compound is substantially altered upon metal coordination. nih.govacs.orgrsc.org Cyclic voltammetry studies of the CoQ₃ complex in anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have shown a significant modification of the electrochemical properties of the parent ligand. nih.govacs.org The complex undergoes three successive one-electron reductions. nih.govacs.org It was observed that the reduced anions of the complex are stabilized within the metal's coordination sphere, causing a delay in the reduction process. nih.govacs.org

Similarly, electrochemical studies of the Cu(II) complex, CuQ₂, also indicated a significant modification in the electrochemical properties of the ligand upon binding to the metal. rsc.org This alteration in redox behavior is a key consequence of metal complexation.

The following table summarizes the electrochemical data for the Co(III) complex of this compound in different solvents.

| Solvent | Reduction Peak Potentials (Epc vs Ag/AgCl) | Formal Potentials (E°' vs Ag/AgCl) |

|---|---|---|

| Anhydrous DMSO | -0.795 V, -1.010 V, -1.295 V | -0.770 V, -1.308 V |

| Anhydrous DMF | Not explicitly stated, but formal potentials are given. | -0.785 V, -1.258 V |

Biological Activities and Molecular Mechanisms

Anticancer and Antitumor Activities

1-Amino-4-hydroxyanthraquinone (1,4-AHA) has garnered attention for its potential as an anticancer agent. Its chemical structure, featuring a planar anthraquinone (B42736) core, positions it as a subject of interest for developing new and more effective cancer therapies.

Role as an Analogue to Anthracycline Chemotherapeutic Drugs

Anthracycline drugs are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. nih.gov These drugs are characterized by their planar hydroxy-9,10-anthraquinone core. nih.gov this compound is considered a simple analogue of these complex anthracycline drugs. nih.govnih.govresearchgate.net The core structure of 1,4-AHA mimics the essential pharmacophore of anthracyclines, which is crucial for their anticancer activity. nih.gov This structural similarity has prompted researchers to investigate 1,4-AHA as a potential, less complex, and possibly more cost-effective alternative to traditional anthracyclines. acs.org For instance, the well-known anticancer drug mitoxantrone (B413), which is also an amino-hydroxy-anthraquinone, has shown better antineoplastic activity and fewer toxic side effects compared to some conventional anthracycline drugs. nih.gov

Interaction with Deoxyribonucleic Acid (DNA) and Associated Mechanisms

A key mechanism of action for many anticancer drugs, including anthracyclines, is their interaction with DNA. nih.gov These interactions can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death. nih.gov

Studies have shown that this compound interacts with calf thymus DNA (ct-DNA). nih.govresearchgate.net Spectroscopic analysis, specifically UV-vis spectroscopy, revealed changes in the absorption spectrum of 1,4-AHA in the presence of ct-DNA, indicating a binding interaction. nih.gov The observed hypochromic effect, a decrease in absorbance intensity, is a strong indicator of intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.net Further evidence for intercalation comes from competitive binding studies with ethidium (B1194527) bromide, a known DNA intercalator. researchgate.net The lack of significant interaction with single-stranded DNA further supports the intercalative binding mode, as this process is characteristic of double-stranded DNA. researchgate.net The binding affinity of 1,4-AHA to DNA is considered a significant factor in its potential as an antitumor agent. researchgate.net

| Parameter | Value | Method |

| Apparent Binding Constant (K) | (1.50 ± 0.12) x 10⁴ M⁻¹ | UV-vis Spectroscopy |

Table showing the apparent binding constant of this compound with calf thymus DNA.

The interaction of anthraquinone derivatives with DNA can lead to the cleavage of the DNA strands. nih.govuca.edu This damage to the genetic material is a critical step in the cytotoxic effects of these compounds. While direct studies on DNA cleavage induced by 1,4-AHA are part of ongoing research, the established mechanisms of similar anthraquinone compounds suggest this is a likely pathway of its anticancer activity. nih.govuca.edu For some anthraquinone derivatives, irradiation with light can induce DNA cleavage through mechanisms such as electron transfer or hydrogen atom abstraction from the deoxyribose unit. uca.edu

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant aspect of the anticancer activity of this compound is its ability to induce apoptosis in various cancer cell lines.

Research has demonstrated that this compound induces apoptosis in human breast adenocarcinoma MDA-MB-231 cells. nih.govnih.govresearchgate.net Furthermore, a cobalt(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone has been shown to induce both early and late apoptotic events in MCF-7 human breast cancer cells. acs.orgnih.gov The cytotoxic activity of this complex against MCF-7 cells was confirmed by an IC50 value of (95 ± 0.05) μg/mL after 24 hours of incubation. acs.orgnih.gov Studies on other compounds in MCF-7 and MDA-MB-231 cells have shown that the induction of apoptosis is often mediated by the activation of caspases and changes in the levels of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. capes.gov.br

| Cell Line | Compound | Effect | IC50 Value (24h) |

| MDA-MB-231 | This compound | Induces apoptosis | Not specified |

| MCF-7 | Co(III) complex of this compound | Induces early and late apoptosis | (95 ± 0.05) μg/mL |

Table summarizing the apoptotic effects of this compound and its complex on breast cancer cell lines.

Cytotoxicity Assessment via In Vitro Assays (e.g., MTT Assay)

The cytotoxic potential of this compound (1-AHAQ) and its derivatives has been evaluated against various cancer cell lines using in vitro assays, most notably the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Research has demonstrated that 1-AHAQ induces apoptosis in the human breast adenocarcinoma cell line MDA-MB-231, while exhibiting minimal cytotoxic effects on the normal breast epithelial cell line HBL-100. nih.govnih.gov This suggests a degree of selectivity for cancer cells. Further studies have explored the cytotoxicity of various anthraquinone derivatives. For instance, compounds like xanthopurpurin (B15295) and lucidin-ω-methyl ether have shown significant activity against the MDA-MB-231 breast cancer cell line, with IC50 values of 14.65 ± 1.45 and 13.03 ± 0.33 μM, respectively. nih.gov Encouragingly, these compounds displayed lower toxicity towards normal kidney epithelial cells (MDCK), indicating a favorable selectivity index. nih.gov

A Co(III) complex of 1-AHAQ, denoted as CoQ3, was tested against MCF-7 human breast cancer cells, revealing an IC50 value of 95 ± 0.05 μg/mL after 24 hours of incubation, confirming its cytotoxic properties. nih.govacs.org The cytotoxic effects of various substituted 1-hydroxyanthraquinones have also been systematically evaluated against a panel of human cancer cell lines, including glioblastoma, prostate, and breast cancer cells, with doxorubicin (B1662922) used as a positive control. nih.gov The results, which measure the concentration inhibiting cell viability by 50% (GI50), are detailed in the table below. nih.gov

Table 1: Cytotoxicity (GI50, µM) of Selected Anthraquinone Derivatives Against Human Cancer Cell Lines

| Compound | SNB-19 (Glioblastoma) | T98G (Glioblastoma) | U-87MG (Glioblastoma) |

| 17 | 1.8 | 3.5 | 4.2 |

| 37 | 2.1 | 5.8 | 6.1 |

| 40 | 2.5 | 4.9 | 5.3 |

| Doxorubicin | 0.03 | 0.04 | 0.05 |

Data sourced from nih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Efficacy

Influence of Specific Substituents on Cytotoxic Potential

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1-AHAQ and its analogues influences their anticancer activity. Research has shown that the nature and position of substituents on the anthraquinone core play a significant role in determining cytotoxic potential. nih.gov

Studies on a series of 1-hydroxyanthraquinones have revealed that substituents at the C-2 and C-4 positions greatly influence cytotoxicity. nih.gov For example, the introduction of aryl groups at these positions has been shown to enhance cytotoxic activity against glioblastoma cell lines. nih.gov Specifically, a 4-bromo-1-hydroxyanthraquinone with a 4-(methoxyphenyl) substituent at the 2-position demonstrated greater effectiveness than its 4-(3,4,5-trimethoxy) derivative. nih.gov Furthermore, a 1,2,4-trisubstituted compound showed increased potency against T98G glioblastoma cells compared to the corresponding 1,2-disubstituted compound. nih.gov The presence of methoxy (B1213986) or amino groups has also been found to enhance the cytotoxic activity of quinizarin (B34044) derivatives against MCF-7 cells. mdpi.com

Design and Evaluation of Analogues with Reduced Toxicity Profiles

A key objective in the development of new anticancer agents is to enhance efficacy while minimizing toxicity to normal cells. In the context of 1-AHAQ, this has led to the design and evaluation of various analogues. One approach involves the synthesis of amino acid conjugates. For instance, two series of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates, ametantrone (B1665964) (AT) and mitoxantrone (MX) amino acid conjugates, were designed and synthesized. researchgate.net The rationale behind this approach is to modulate the compound's properties, such as DNA binding and cellular uptake, to achieve a better therapeutic index.

Evaluation of these conjugates revealed that l-Met-MAC 16 and l-Lys-MAC 20 were the most potent growth inhibitors. researchgate.net Interestingly, MAC 16 was more cytotoxic than the parent compound mitoxantrone, despite having a lower DNA binding affinity. researchgate.net This suggests that its mechanism of cytotoxicity may be different and potentially less reliant on DNA intercalation, which is often associated with the cardiotoxicity of anthracyclines. This highlights a promising strategy for developing novel anthraquinone-based antitumor agents with potentially improved safety profiles. researchgate.net

Inhibition of Topoisomerase II Activity

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.gov this compound and its derivatives have been investigated for their ability to inhibit topoisomerase II. These inhibitors can be classified as either topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the complex. nih.gov

Several anthracenyl-amino acid conjugates have been identified as potent catalytic inhibitors of topoisomerase II. nih.gov For example, certain serine and dihydroxyphenylalanine analogues demonstrated 100% inhibition of topoisomerase II at concentrations of 10-15 microM or less without stabilizing the cleavable complex. nih.gov Molecular modeling studies suggest that minor changes in the amino acid substituent can lead to significant conformational alterations, which in turn affect the mode of topoisomerase inhibition. nih.gov There is a strong correlation between topoisomerase inhibition and in vitro cytotoxicity against the human ovarian cancer cell line A2780, suggesting that the mechanism of cell death is, at least in part, mediated by the inhibition of this enzyme. nih.gov

Role of Semiquinone Radical Anion Formation in Biological Pathways

The biological activity of quinone-containing compounds like 1-AHAQ is often linked to their ability to undergo redox cycling. A critical step in this process is the one-electron reduction of the quinone moiety to form a semiquinone radical anion. nih.gov This electrochemical behavior is considered a prerequisite for the chemotherapeutic efficacy of anthracycline drugs. nih.gov The formation of these radical intermediates is believed to play a role in the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells.

Studies have indicated that 1-AHAQ mimics the electrochemical behavior of established anthracycline drugs, which points to its potential for similar antitumor activity. nih.gov The generation of semiquinone radical anions is not only implicated in the desired anticancer effects but is also a factor in the cardiotoxicity associated with some anthracyclines. nih.gov Therefore, understanding and modulating this aspect of 1-AHAQ's biochemistry is crucial for the development of safer analogues.

Antimicrobial and Antibacterial Properties

In addition to its anticancer potential, this compound and related compounds have been investigated for their antimicrobial and antibacterial properties. The anthraquinone scaffold is found in many natural products with known biological activities.

New heterocyclic derivatives of 1-aminoanthraquinone (B167232) have been synthesized and screened for their antibacterial activity against both Gram-positive (Streptococcus pneumoniae, Enterococcus faecalis) and Gram-negative (Salmonella typhi, Acinetobacter sp.) bacteria. researchgate.net The results indicated that many of these synthesized compounds exhibited moderate to good biological activity when compared to the standard drug ceftriaxone. researchgate.net

The structure-activity relationships of anthraquinones in relation to their antibacterial effects have been reviewed. nih.govrsc.org The polarity of substituents on the anthraquinone ring is a key determinant of antibacterial potency, with stronger polarity often correlating with enhanced effects. nih.govrsc.org Interestingly, the presence of hydroxyl groups is not always necessary for the antibacterial activity of hydroxyanthraquinone derivatives. nih.govrsc.org Furthermore, 1-hydroxyanthraquinone (B86950) has been shown to exhibit antibacterial activity against Staphylococcus xylosus by regulating glutamine synthetase, a virulence factor. nih.gov This compound demonstrated a significant inhibitory effect on the growth of S. xylosus and the formation of biofilms in vitro. nih.gov

Broad-Spectrum Activity against Bacterial and Fungal Strains

Anthraquinone derivatives are recognized for their potential as antimicrobial agents. nih.gov Research into synthetic derivatives of 1-aminoanthraquinone has demonstrated notable biological activity. Certain newly synthesized compounds incorporating 1-aminoanthraquinone have been screened for antibacterial efficacy against both Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis, and Gram-negative bacteria, including Salmonella typhi and Acinetobacter sp. The results indicated that many of these derivatives possess moderate to significant antibacterial activity when compared to standard drugs. researchgate.net

While direct and extensive studies on the antifungal activity of this compound are limited, the broader class of anthraquinones has shown promise. For instance, emodin (B1671224), another anthraquinone derivative, has exhibited antifungal effects against the yeast pathogen Candida albicans. mdpi.com Similarly, purpurin (B114267) has been reported to inhibit biofilm formation in Candida dubliniensis, suggesting a potential for antifungal action among related compounds. mdpi.com The collective evidence points towards a wide-ranging antimicrobial potential for the anthraquinone scaffold, though more specific research is needed to fully characterize the spectrum of this compound itself.

Table 1: Antibacterial Activity of Selected 1-Aminoanthraquinone Derivatives

| Bacterial Strain | Type | Activity Level |

|---|---|---|

| Streptococcus pneumoniae | Gram-positive | Moderate to Good researchgate.net |

| Enterococcus faecalis | Gram-positive | Moderate to Good researchgate.net |

| Salmonella typhi | Gram-negative | Moderate to Good researchgate.net |

Mechanistic Studies of Antibacterial Action

The antibacterial effects of anthraquinones are believed to stem from a variety of mechanisms, targeting multiple cellular processes essential for bacterial survival. nih.gov

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously difficult to eradicate and are a significant factor in chronic infections. mdpi.comfrontiersin.org Several anthraquinone compounds have demonstrated the ability to interfere with biofilm formation. Studies have shown that anthraquinones like emodin can significantly reduce biofilm formation in bacteria such as Staphylococcus aureus. frontiersin.org The structural features of anthraquinones, particularly the presence and position of hydroxyl groups, appear to be important for this inhibitory activity. nih.gov For example, alizarin (B75676) has been observed to inhibit S. aureus biofilm formation at a concentration of 10 μg/ml. nih.gov While specific data on this compound is not extensively detailed, the known anti-biofilm properties of structurally similar anthraquinones suggest this as a probable mechanism of action. frontiersin.orgnih.gov

The bacterial cell wall is a critical structure that provides shape and protection from osmotic stress, making it an attractive target for antibiotics. nih.govnih.gov One of the proposed antibacterial mechanisms for anthraquinones is the destruction of this vital barrier. nih.gov The cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids. nih.gov Compounds that disrupt the synthesis or integrity of peptidoglycan can lead to cell lysis and bacterial death. youtube.com For instance, some antimicrobial peptides function by preventing cell wall synthesis through binding to lipid II, a peptidoglycan precursor. researchgate.net While the precise interaction of this compound with the cell wall is an area for further research, its classification among anthraquinones points to cell wall disruption as a potential mode of its antibacterial action. nih.gov